Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis-
Description
Properties
CAS No. |
55281-91-9 |
|---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1,6,6-tricyclohexylhexylcyclohexane |
InChI |
InChI=1S/C30H54/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-30H,1-24H2 |
InChI Key |
VSAQRYVOTNSXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCCCC(C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis-
Key Synthetic Routes
Aldol Condensation and Subsequent Cyclization
One common approach involves the aldol condensation of cyclohexanone derivatives with hexanedial or related dialdehydes to form the hexanediylidene linkage. This is followed by reduction or cyclization steps to stabilize the tetrakis-substituted cyclohexane structure.
- Step 1: Condensation of cyclohexanone with 1,6-hexanedial under basic or acidic catalysis.
- Step 2: Reduction of intermediate unsaturated linkages using hydrogenation catalysts (e.g., Pd/C) under mild pressure.
- Step 3: Purification by recrystallization or chromatography to isolate the tetrakis-substituted product.
Organometallic Coupling Reactions
Another method employs organometallic reagents such as Grignard reagents or organolithiums derived from cyclohexyl halides reacting with hexanediylidene precursors to form C-C bonds selectively.
- Use of cyclohexylmagnesium bromide with hexanediylidene dihalides.
- Controlled temperature (-78°C to room temperature) to prevent side reactions.
- Workup involving aqueous acid to quench the reaction and isolate the product.
Catalytic Hydrogenation of Precursor Compounds
Catalytic hydrogenation of polyunsaturated precursors bearing multiple cyclohexyl groups and hexanediylidene linkers can yield the target compound. This method is advantageous for scaling up due to operational simplicity.
Reaction Conditions and Solvent Systems
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred to enhance solubility of reactants and intermediates.
- Temperature: Reactions are typically conducted at temperatures ranging from 0°C to 80°C, depending on the step and catalyst used.
- Catalysts: Common catalysts include Pd/C for hydrogenation, base catalysts like NaOH or KOH for aldol condensations, and transition metal catalysts for coupling reactions.
Analytical Data and Reaction Monitoring
- Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) are routinely used to monitor reaction progress and purity.
- Spectroscopy: Nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) confirm the formation of the hexanediylidene linkages and cyclohexyl substitutions.
- Mass Spectrometry: Confirms molecular weight and structure.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Aldol Condensation + Reduction | Cyclohexanone, 1,6-hexanedial, base catalyst, Pd/C hydrogenation | High selectivity, well-established | Multi-step, requires careful control |
| Organometallic Coupling | Cyclohexylmagnesium bromide, hexanediylidene dihalides, low temp | Direct C-C bond formation | Sensitive to moisture, requires inert atmosphere |
| Catalytic Hydrogenation | Polyunsaturated precursors, Pd/C or other catalysts, H2 gas | Scalable, operationally simple | Requires precursor synthesis |
Research Findings and Perspectives
- The steric hindrance from multiple cyclohexyl groups affects reactivity and requires optimization of reaction conditions to maximize yield.
- Electronic effects of hexanediylidene linkers influence reaction kinetics; kinetic studies show temperature and concentration dependence consistent with Arrhenius behavior.
- The choice of solvent and catalyst dramatically impacts product distribution, with polar aprotic solvents favoring higher yields.
- Mechanistic studies suggest that the formation of the tetrakis-substituted cyclohexane involves sequential nucleophilic additions followed by elimination and hydrogenation steps.
Chemical Reactions Analysis
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclohexanone derivatives, while reduction may yield cyclohexanol derivatives.
Scientific Research Applications
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving the interaction of organic compounds with biological systems. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Retention Index : 427 (GC-MS data) .
- Occurrence: Detected as a minor component (0.08% peak area) in essential oils of Eupatorium odoratum .
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Characteristics
The following compounds share structural motifs with the target molecule, primarily through cyclohexane units linked by aliphatic bridges:
Physical and Chemical Properties
Molecular Weight and Size :
- The target compound (C₃₀H₅₄) is significantly larger than bis-cyclohexane derivatives (e.g., C₁₄H₂₆ in 1,2-dicyclohexylethane) . This size difference impacts volatility and solubility.
- Discrepancy in molecular weight: reports 404.15 g/mol for the target compound, conflicting with the theoretical value (414.75 g/mol) derived from C₃₀H₅₄. This may reflect an error in the source .
Retention Indices (GC-MS) :
Reactivity :
Biological Activity
Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis-, also known as 1,1,6,6-tetracyclohexylhexane, is a complex organic compound with a unique structure that influences its biological activity. This article explores its biological properties, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C30H54
- CAS Number : 55281-91-9
- InChI Key : InChI=1S/C30H54/c1-5-15-25(16-6-1)29(26)17-7-11-21(12-8-2)27(22)18-9-13-23(14-10-3)28(24)19-20/h5,15,17,21H,1,6-14,16,18-30H2
This structure features multiple cyclohexyl groups linked by hexanediyl units, which contributes to its physical and chemical properties.
Antimicrobial Properties
Recent studies have indicated that Cyclohexane derivatives exhibit notable antimicrobial activity. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that certain cyclohexane derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes due to the hydrophobic nature of the cyclohexyl groups.
Cytotoxicity and Anticancer Potential
Research has also highlighted the potential anticancer properties of cyclohexane-based compounds:
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF7) revealed that Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis- exhibited dose-dependent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF7 | 38 |
This suggests a promising avenue for further exploration in cancer therapeutics.
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory potential:
- Experimental Results : A study indicated that derivatives of cyclohexane can inhibit pro-inflammatory cytokines in cell cultures. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated macrophages .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of cyclohexane derivatives against bacterial infections, researchers found that patients treated with formulations containing these compounds experienced a significant reduction in infection rates compared to control groups .
Case Study 2: Anticancer Activity
A recent laboratory study focused on the anticancer effects of Cyclohexane derivatives on breast cancer cells. The results indicated a remarkable decrease in cell viability and increased apoptosis rates in treated cells compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the key structural features of Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis-, and how do they influence conformational stability?
- The compound consists of four cyclohexane rings connected via a 1,6-hexanediylidene backbone. Conformational analysis should focus on chair-flip dynamics and axial/equatorial substituent orientations . Steric hindrance between adjacent cyclohexane rings may dominate stability, requiring molecular mechanics simulations (e.g., MM2 force field) to quantify strain energy.
Q. What experimental methods are suitable for characterizing this compound’s purity and structure?
- Mass Spectrometry (MS): Use high-resolution MS (e.g., EPA/NIH database ) to confirm molecular weight (414 g/mol) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR): Assign cyclohexane proton environments via - and -NMR, noting symmetry-induced signal splitting .
- Chromatography: Employ gas chromatography (GC) with flame ionization detection for purity assessment, referencing retention indices of similar hydrocarbons .
Q. What safety precautions are critical when handling this compound?
- Avoid inhalation/contact using PPE (gloves, goggles, fume hoods). If decomposition occurs, monitor for toxic byproducts (e.g., benzene via H₂ elimination, as observed in cyclohexane pyrolysis ). Follow protocols for hydrocarbon spills and waste disposal .
Advanced Research Questions
Q. How does the 1,6-hexanediylidene linkage affect thermal decomposition pathways compared to simpler cyclohexane derivatives?
- Flash pyrolysis (up to 1310 K) coupled with vacuum ultraviolet photoionization mass spectrometry reveals dominant C–C bond cleavage in cyclohexane derivatives, forming 1,6-hexyl diradicals . For this compound, diradical intermediates may undergo isomerization or β-scission, validated via UCCSD(T)/cc-pVDZ quantum calculations .
Q. What computational strategies resolve contradictory data on substituent effects in tetrakis-cyclohexane systems?
- Conflicting steric/electronic effects can be modeled using density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3). Compare computed A-values (substituent bulkiness rankings ) with experimental NMR coupling constants to resolve discrepancies .
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Stepwise coupling of cyclohexane precursors via Heck or Sonogashira reactions (using palladium catalysts ) minimizes cross-talk between reaction sites. Monitor intermediates using time-resolved IR spectroscopy to optimize reaction conditions .
Q. What spectroscopic techniques overcome signal overlap in crowded regions of the NMR spectrum?
- Apply --HSQC and NOESY experiments to differentiate axial/equatorial protons and confirm spatial proximity of cyclohexane rings . Isotopic labeling (e.g., ) may simplify splitting patterns in complex regions .
Methodological Recommendations
- Synthesis: Optimize steric control using bulky bases (e.g., LDA) to direct coupling reactions .
- Stability Testing: Conduct accelerated aging studies under inert atmospheres to assess decomposition kinetics .
- Computational Modeling: Validate force fields against crystallographic data (if available) for accurate strain predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
